4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde
Description
4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is a heteroaromatic aldehyde derivative featuring a benzaldehyde core substituted at the 4-position with a bipyridinyl ether moiety. The compound’s structure includes two pyridine rings connected via an oxygen atom, with one pyridin-3-yl group attached to the central pyridine at the 5-position and the other at the 3-position (Figure 1).
Properties
CAS No. |
918138-43-9 |
|---|---|
Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
4-(5-pyridin-3-yloxypyridin-3-yl)benzaldehyde |
InChI |
InChI=1S/C17H12N2O2/c20-12-13-3-5-14(6-4-13)15-8-17(11-19-9-15)21-16-2-1-7-18-10-16/h1-12H |
InChI Key |
LQDFWHABNUEBOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CN=CC(=C2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde typically involves the following steps:
Formation of the Pyridin-3-yloxy Intermediate: This step involves the reaction of pyridin-3-ol with a suitable halogenated pyridine derivative under basic conditions to form the pyridin-3-yloxy intermediate.
Coupling with Benzaldehyde: The intermediate is then coupled with benzaldehyde under conditions that promote the formation of the desired aldehyde product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzoic acid.
Reduction: 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects. The exact mechanism would depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
The following compounds are structurally related to 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde and serve as key comparators:
Structural and Functional Group Analysis
*Calculated molecular weight based on structural formula.
Key Observations :
Functional Group Variation: The target compound’s aldehyde group contrasts with the carboxylic acid in 4-(4-Pyridyl)benzoic acid. Aldehydes are more electrophilic, enabling nucleophilic additions (e.g., Schiff base formation), whereas carboxylic acids participate in acid-base reactions or esterifications .
Substituent Effects: The 3-pyridinyl vs. 4-pyridinyl positioning (e.g., in 4-(4-Pyridyl)benzoic acid) alters electronic properties.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (284.29 vs. 183.21 for 4-(Pyridin-3-yl)benzaldehyde) suggests reduced solubility in polar solvents, a hypothesis supported by the increased hydrophobicity from the additional pyridine ring and ether linkage.
Electronic and Reactivity Profiles
- Basicity : The dual pyridine rings could increase basicity relative to single-pyridine derivatives, though steric hindrance from the ether bridge might limit protonation at nitrogen sites.
Biological Activity
4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde, a compound with a complex molecular structure, has garnered attention in medicinal chemistry for its potential biological activities. Its unique arrangement of functional groups, particularly the pyridine and benzaldehyde moieties, suggests diverse interactions with biological targets.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 918138-43-9 |
| Molecular Formula | C17H12N2O2 |
| Molecular Weight | 276.29 g/mol |
| IUPAC Name | This compound |
| InChI Key | IBUSJLBOMSDTQK-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves:
- Formation of Pyridine Ether Linkage : Achieved through nucleophilic aromatic substitution.
- Introduction of Benzaldehyde Group : Utilized via formylation reactions like the Vilsmeier-Haack reaction.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Anticancer Activity
Studies have demonstrated that derivatives of pyridine compounds can inhibit cancer cell proliferation. For instance, pyridine-containing structures have been shown to exhibit significant activity against various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the inhibition of critical enzymes and pathways associated with tumor growth.
Antibacterial and Anti-inflammatory Effects
Compounds with similar structures have also been evaluated for their antibacterial properties. For example, certain pyridine derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The anti-inflammatory potential is linked to the modulation of inflammatory pathways and cytokine release.
Case Studies and Research Findings
- Study on Bcr-Abl Inhibition : A related study focused on pyridine derivatives showed promising results in inhibiting the Bcr-Abl fusion protein, which is crucial in certain leukemias. This suggests potential applications in targeted cancer therapies .
- Molecular Docking Studies : Molecular docking studies have been conducted to understand how this compound interacts with specific biological targets. These studies indicated strong binding affinities to proteins involved in cancer progression .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various receptors and enzymes, altering their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparative studies highlight the unique efficacy of this compound against other pyridine derivatives:
| Compound Name | Anticancer Activity | Antibacterial Activity |
|---|---|---|
| 4-{5-[Pyridin(2/4)-yl)oxy]pyridin(2/4)-yl}benzaldehyde | Moderate | Low |
| 4-{5-[Pyridin(3)-yl)oxy]pyridin(3)-yl}benzaldehyde | High | Moderate |
Q & A
Basic: What synthetic strategies are effective for preparing 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde?
Methodological Answer:
- Cross-coupling Reactions: Utilize Suzuki-Miyaura coupling for aryl-aryl bond formation between pyridine and benzaldehyde derivatives. Palladium catalysts (e.g., Pd(PPh₃)₄) with bases like Na₂CO₃ in DMF/H₂O mixtures are common .
- Condensation Approaches: For intermediates, employ nucleophilic aromatic substitution (SNAr) between pyridinyl alcohols and activated benzaldehyde precursors under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy:
- FTIR: Strong C=O stretch at ~1700 cm⁻¹ (aldehyde) and C-O-C ether linkage at ~1250 cm⁻¹ .
- HRMS: Use ESI+ or EI modes to confirm molecular ion ([M+H]⁺) with <5 ppm error .
Basic: What solvent systems address solubility challenges during biological assays?
Methodological Answer:
- Primary Solvents: DMSO (10–50 mM stock solutions) due to the compound’s hydrophobicity .
- Aqueous Dilution: For cell-based assays, dilute DMSO stocks in PBS or culture media (final DMSO ≤0.1% v/v) to prevent cytotoxicity .
- Sonication: Briefly sonicate (5–10 min, 37°C) to disperse aggregates in aqueous buffers .
Advanced: How can computational modeling predict reactivity or target interactions?
Methodological Answer:
- DFT Calculations: Optimize geometry (B3LYP/6-31G*) to assess electronic properties (e.g., HOMO/LUMO energies) and nucleophilic/electrophilic sites .
- Molecular Docking: Use AutoDock Vina to simulate binding to biological targets (e.g., kinases). Validate with experimental IC₅₀ values from enzymatic assays .
- MD Simulations: Analyze stability of ligand-protein complexes over 50–100 ns trajectories (AMBER or GROMACS) .
Advanced: How to design a bioactivity screening pipeline for this compound?
Methodological Answer:
- Primary Screens:
- Secondary Screens:
Data Contradiction: How to resolve discrepancies in observed vs. theoretical NMR shifts?
Methodological Answer:
- Impurity Check: Run HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect byproducts. Compare retention times with standards .
- Dynamic Effects: Consider tautomerism or rotameric equilibria (e.g., aldehyde hydration). Use variable-temperature NMR to identify exchange broadening .
- Decoupling Experiments: ¹H-¹³C HSQC/HMBC clarifies connectivity in ambiguous regions .
Advanced: What strategies optimize catalytic efficiency in its synthesis?
Methodological Answer:
- Catalyst Screening: Compare Pd(OAc)₂, XPhos-Pd-G3, or NiCl₂(dppe) for cross-coupling steps. Track yields via LC-MS .
- Microwave Assistance: Reduce reaction times (e.g., 30 min vs. 24 hr) while maintaining >80% yield .
- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) or PEG-400 to improve sustainability .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management: Neutralize aldehyde residues with NaHSO₃ solution. Absorb with vermiculite and dispose as hazardous waste .
- Storage: Keep in airtight containers under nitrogen at –20°C to prevent oxidation .
Advanced: How to analyze crystallographic data for structural confirmation?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (ethanol/chloroform). Solve structures with SHELXT/SHELXL .
- Twinning Analysis: Use PLATON to detect twinning in cases of poor refinement metrics (Rint > 0.1) .
- Hydrogen Bonding: Identify intermolecular interactions (e.g., C=O···H-N) using Mercury software .
Advanced: What are the compound’s potential roles in materials science?
Methodological Answer:
- Ligand Design: Coordinate with transition metals (e.g., Ru, Ir) for luminescent complexes. Characterize via UV-Vis and cyclic voltammetry .
- Polymer Functionalization: Incorporate into polyimides via aldehyde-amine condensation. Assess thermal stability (TGA) and mechanical properties (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
